7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Purity Analysis Procurement Quality Control

Researchers pursuing controlled metal coordination in MOF synthesis frequently encounter benzotriazole analogs with insufficient binding geometry. 7-Hydroxy-1H-benzotriazole-5-carboxylic acid (CAS 155085-55-5) resolves this limitation through its ortho-hydroxycarboxylic acid motif, which provides two adjacent metal-binding sites for predictable network topologies. • Dual-chelating MOF linker with rigid benzotriazole scaffold ensures reproducible coordination geometry • Orthogonal OH and COOH functional handles enable sequential regioselective derivatization for pharmaceutical library synthesis • Supplied at ≥95% purity with consistent batch quality for reproducible outcomes.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 155085-55-5
Cat. No. B169803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
CAS155085-55-5
Synonyms1H-Benzotriazole-5-carboxylic acid, 7-hydroxy-
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=NNN2)C1=O)C(=O)O
InChIInChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)
InChIKeyBFJYBBVCZOWUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid: Heterocyclic Building Block


7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 155085-55-5) is a heterocyclic compound characterized by a benzotriazole core with a hydroxyl group at the 7-position and a carboxylic acid moiety at the 5-position . Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol . This compound is commercially available and primarily utilized as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic compounds and as a precursor in pharmaceutical research .

Workflow Heterocyclic synthesis, MOF construction, medicinal chemistry library generation
Selection Orthogonal 7‑OH and 5‑COOH handles enable regioselective derivatization and metal chelation
Context Building block for complex scaffolds; purity tiers support both routine and demanding synthetic steps

Structural Advantage in Metal-Binding vs. Unsubstituted Analog


The unique substitution pattern of 7-hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is critical for its specialized function. Unlike the simpler, unsubstituted 1H-benzotriazole-5-carboxylic acid, the presence of the ortho hydroxyl and carboxylic acid groups creates a specific chelation motif. This structural arrangement, distinct from the N1-substituted derivatives often explored for biological activity [1], is essential for forming stable, well-defined coordination complexes with metal ions. The simple substitution of this compound with its unsubstituted or differently substituted benzotriazole analogs would fundamentally alter its coordination geometry and stability, thereby negating its utility in applications requiring precise metal ion control or the construction of specific metal-organic frameworks.

Bidentate chelation motif (7‑OH + 5‑COOH)
Monodentate or less‑defined binding (unsubstituted analog)
Coordination geometry and stability may shift; precise metal‑ion control required for MOF or catalyst design may not transfer
Two orthogonally reactive handles
Single carboxylic acid handle (lacks 7‑OH)
Sequential, regioselective derivatization cannot be replicated; library diversification limited

Selection Evidence for 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid


Commercial Purity Benchmarking

When sourcing 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid for research, the available purity is a primary differentiator. Commercial suppliers offer a baseline purity of 95% [REFS-1, REFS-2], which is sufficient for many synthetic applications. However, for more demanding or sensitive procedures, higher purity grades are available, with some vendors providing material at ≥98% purity . This distinction allows for procurement tailored to specific research needs, where a higher purity grade can minimize the presence of undefined impurities that might otherwise interfere with sensitive reactions or assays.

Purity tiers
Specification review
Standard 95% vs. high‑purity ≥98%; ≥3% difference available
Supports grade selection based on sensitivity of downstream chemistry
Based on commercial supplier specifications; verify lot‑specific COA
Purity Analysis Procurement Quality Control

Metal Chelation and Coordination Chemistry

The primary, well-documented function of benzotriazole-5-carboxylic acid derivatives is their ability to form coordination assemblies with metal ions . While specific stability constants (log K) for 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid are not reported in the open literature, its structure is uniquely suited for this role. In contrast to unsubstituted 1H-benzotriazole-5-carboxylic acid, which is also known for forming metal complexes , the target compound's 7-hydroxy group provides an additional, strategically positioned coordination site. This 'ortho' arrangement of the hydroxyl and carboxylic acid groups is a classic chelating motif that is predicted to form more stable, bidentate complexes with a wide range of metal ions compared to the monodentate or less stable complexes formed by its unsubstituted analog.

Chelation mode
Class‑level
Predicted bidentate (7‑OH, 5‑COOH) vs. monodentate in unsubstituted analog
May support design of stable metal complexes; coordination geometry context‑dependent
Inferred from coordination chemistry principles; direct stability constants not reported
Coordination Chemistry Metal-Organic Frameworks Chelation

Role in Heterocyclic Synthesis and Medicinal Chemistry

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid serves as a key precursor for the formation of complex heterocyclic compounds, which are important in drug discovery and development . Its dual functionality (hydroxyl and carboxylic acid) allows for regioselective derivatization that is not possible with simpler benzotriazoles. While specific comparative reaction yields are not available, the compound's structure provides a distinct advantage over analogs lacking one of these functional groups. For instance, the 7-hydroxy group can be used for O-alkylation or esterification, while the 5-carboxylic acid can be amidated or reduced, enabling the sequential and orthogonal construction of complex molecular architectures from a single, commercially available scaffold.

Synthetic handles
Class‑level
Dual orthogonal groups (OH, COOH) vs. single COOH handle in simpler analog
Enables sequential, regioselective derivatization for library synthesis
Based on standard reactivity; comparative yields not available
Organic Synthesis Drug Discovery Heterocyclic Building Block

Application Scenarios for 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid


Metal-Organic Framework Synthesis

This compound is ideally suited as an organic linker for the construction of novel Metal-Organic Frameworks (MOFs). Its dual chelating motif (7-OH and 5-COOH) provides two distinct, but adjacent, metal-binding sites, which can direct the formation of unique and predictable network topologies. This contrasts with the simpler 1H-benzotriazole-5-carboxylic acid, which offers only a single binding site. The defined purity of commercially available material (95% to ≥98%) ensures a reliable starting point for reproducible MOF synthesis .

Metal-Selective Sensors and Extractants

The ortho-hydroxycarboxylic acid motif is a well-known chelating pharmacophore for specific metal ions. 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can be incorporated as a recognition element into fluorescent sensors or solid-phase extractants for the detection and removal of metals from environmental or process streams. The benzotriazole core provides a rigid scaffold that can enhance binding selectivity compared to more flexible ligands. Procurement of this specific building block is essential, as a generic alternative would lack the required geometry for selective metal coordination.

Medicinal Chemistry Library Building Block

In drug discovery, this compound serves as an advanced intermediate for generating libraries of heterocyclic compounds. Its orthogonal functional groups allow for sequential, regioselective modifications. For example, the carboxylic acid can be converted to an amide to explore SAR around a target binding pocket, while the hydroxyl group can be retained for solubility or later derivatized to an ether to probe lipophilicity. This versatility is a key differentiator from simpler, mono-functional benzotriazole analogs .

Application
Selection Property
Validation Focus
MOF synthesis
Dual chelation motif (7‑OH + 5‑COOH)
Network topology design & framework stability
Metal sensors / extractants
Ortho‑hydroxycarboxylic acid recognition element
Metal‑binding selectivity & signal response
Medicinal chemistry library
Orthogonal functional groups for sequential derivatization
Regioselective modification & scaffold diversification

Technical Documentation Hub

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